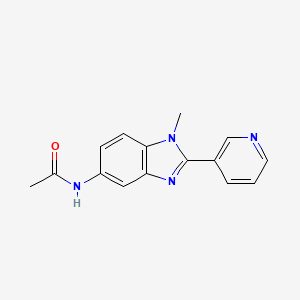

N-(1-methyl-2-pyridin-3-ylbenzimidazol-5-yl)acetamide

Description

Properties

Molecular Formula |

C15H14N4O |

|---|---|

Molecular Weight |

266.30 g/mol |

IUPAC Name |

N-(1-methyl-2-pyridin-3-ylbenzimidazol-5-yl)acetamide |

InChI |

InChI=1S/C15H14N4O/c1-10(20)17-12-5-6-14-13(8-12)18-15(19(14)2)11-4-3-7-16-9-11/h3-9H,1-2H3,(H,17,20) |

InChI Key |

ULEQWSXCSSOEME-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N(C(=N2)C3=CN=CC=C3)C |

Origin of Product |

United States |

Preparation Methods

Formation of the Benzimidazole Core

The benzimidazole moiety is typically synthesized via condensation reactions between o-phenylenediamine derivatives and carboxylic acids or their equivalents under acidic conditions. This cyclization forms the fused bicyclic benzimidazole structure, which serves as the scaffold for further functionalization.

General Method: Condensation of substituted o-phenylenediamine with carboxylic acid derivatives or aldehydes in acidic media, often under reflux, results in the formation of 2-substituted benzimidazoles. For example, 2-chloroacetic acid condensation with o-phenylenediamine yields 2-chloromethylbenzimidazole intermediates, which can be further modified.

Methylation: N-methylation of the benzimidazole nitrogen is usually achieved by reaction with methylating agents such as methyl sulfate or methyl iodide after ring formation.

Acetylation to Form the Acetamide Moiety

The acetamide group on the benzimidazole nitrogen or on the aromatic ring can be introduced by acylation reactions.

Acyl Chloride Reaction: Reaction of the benzimidazole intermediate with acetyl chloride or acetic anhydride under basic or neutral conditions leads to N-acetylation, forming the acetamide group.

Direct Condensation: In some synthetic routes, direct condensation with acetamide derivatives or via amide bond formation using coupling reagents can be applied.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Condensation | o-Phenylenediamine + carboxylic acid (acidic reflux) | Formation of benzimidazole core |

| 2 | N-Methylation | Methyl sulfate or methyl iodide | N-methylbenzimidazole |

| 3 | Nucleophilic substitution or cross-coupling | 2-chloromethylbenzimidazole + 3-aminopyridine or Pd-catalyst | Introduction of pyridin-3-yl group at 2-position |

| 4 | Acetylation | Acetyl chloride or acetic anhydride | Formation of acetamide moiety |

Optimization and Reaction Conditions

Solvent and Temperature: Acidic solvents such as acetic acid combined with hydrochloric acid have been shown to facilitate ring closure and subsequent transformations efficiently under reflux conditions.

Reaction Time: Careful control of reaction time is critical to avoid side products, especially during hydrazine reductions or acylation steps.

Purification: Column chromatography on silica gel using petroleum ether/ethyl acetate mixtures is commonly employed to isolate pure intermediates and final products.

Research Findings and Applications

Benzimidazole derivatives with pyridinyl and acetamide substitutions have demonstrated significant biological activities including antimicrobial, antiviral, and antiprotozoal effects.

The presence of the acetamide group enhances the compound’s ability to interact with biological targets, potentially improving pharmacokinetic properties.

Synthetic versatility allows for the modification of substituents to optimize activity and solubility, important for drug development.

Summary Table of Key Preparation Methods and Conditions

| Preparation Stage | Methodology | Key Reagents/Conditions | Notes/Outcomes |

|---|---|---|---|

| Benzimidazole ring formation | Condensation | o-Phenylenediamine + carboxylic acid, acidic reflux | Efficient cyclization to benzimidazole core |

| N-Methylation | Alkylation | Methyl sulfate, methyl iodide | Selective N-methylation of benzimidazole nitrogen |

| Pyridin-3-yl substitution | Nucleophilic substitution or Pd-catalyzed coupling | 2-chloromethylbenzimidazole + 3-aminopyridine or Pd catalyst | Installation of pyridinyl substituent |

| Acetamide group introduction | Acylation | Acetyl chloride or acetic anhydride | Formation of acetamide moiety |

| Purification | Column chromatography | Silica gel, petroleum ether/ethyl acetate | Isolation of pure compound |

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-2-pyridin-3-ylbenzimidazol-5-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: H2O2, KMnO4, and other oxidizing agents under acidic or basic conditions.

Reduction: NaBH4, LiAlH4, and other reducing agents in solvents like ethanol or tetrahydrofuran (THF).

Substitution: Nucleophiles such as halides, amines, or thiols in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

Medicine: Research has indicated its potential use in developing new therapeutic agents for treating various diseases.

Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1-methyl-2-pyridin-3-ylbenzimidazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an inhibitor of quorum sensing in bacteria, thereby preventing biofilm formation and reducing bacterial virulence . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(1-methyl-2-pyridin-3-ylbenzimidazol-5-yl)acetamide with structurally or functionally related acetamide derivatives, focusing on synthesis, pharmacological activity, and physicochemical properties.

Structural Analogues and Pharmacological Profiles

Pharmacological Activity

- Antimicrobial Activity : Compound 47 (piperazinyl-acetamide) showed potent activity against Gram-positive bacteria (MIC < 1 µg/mL), while compound 49 (thiazolyl-acetamide) exhibited antifungal properties .

- Enzyme Modulation : KCH-1521 (N-acylurea derivative) demonstrated talin-modulating effects, reducing endothelial cell migration at 10 µM .

Physicochemical Properties

- Solubility and Stability : Benzimidazole derivatives typically exhibit moderate aqueous solubility due to aromatic stacking but may require formulation optimization. Pyrazole acetamides (e.g., 13) are crystalline solids with defined melting points (43–45°C) .

- Spectroscopic Data : Pyrazole acetamides show characteristic IR peaks at ~1,667 cm⁻¹ (C=O stretch) and NMR signals for methyl and aromatic protons .

Key Research Findings and Gaps

- Structural Advantages : The pyridine and benzimidazole moieties in the target compound may enhance binding to metalloenzymes or kinase targets compared to simpler acetamides (e.g., pyrazole derivatives) .

- Limitations: No direct data on the target compound’s bioavailability, toxicity, or metabolic stability exist in the provided evidence.

- Future Directions : Prioritize in vitro screening for antimicrobial or kinase inhibition, guided by the success of analogs like compounds 47 and KCH-1521 .

Biological Activity

N-(1-methyl-2-pyridin-3-ylbenzimidazol-5-yl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound has the following chemical properties:

- Molecular Formula : C15H14N4O

- Molecular Weight : 266.298 g/mol

- CAS Number : 1356481-33-8

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies indicate that it may function as a protein kinase inhibitor, which plays a crucial role in cellular signaling pathways involved in cancer progression and other diseases.

Key Mechanisms:

- Inhibition of Kinase Activity : The compound has shown potential in inhibiting specific kinases associated with tumor growth, suggesting its role in cancer therapy.

- Modulation of Apoptosis : It may influence apoptotic pathways, promoting cell death in cancerous cells while sparing normal cells.

Biological Activity and Therapeutic Applications

Research has indicated several therapeutic applications for this compound:

Anticancer Activity

Several studies have demonstrated the compound's efficacy against various cancer cell lines. For instance:

- Colorectal Cancer : In vitro studies revealed that the compound significantly reduced cell viability in colorectal cancer cells by inducing apoptosis and inhibiting cell proliferation .

Antimicrobial Properties

Preliminary investigations suggest that this compound exhibits antimicrobial activity against specific bacterial strains, making it a candidate for further development as an antibacterial agent.

Case Study 1: Colorectal Cancer Treatment

A recent study involved the administration of this compound in a murine model of colorectal cancer. The results indicated a significant reduction in tumor size and improved survival rates compared to control groups. The study emphasized the compound's potential as a therapeutic agent in oncology .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The compound exhibited inhibitory effects at low concentrations, suggesting its potential utility in treating infections caused by these pathogens .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(1-methyl-2-pyridin-3-ylbenzimidazol-5-yl)acetamide, and what key reaction parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling benzimidazole precursors with pyridine derivatives followed by acetylation. Key parameters include:

- Temperature : Optimal ranges (e.g., 60–80°C) to avoid side reactions .

- Solvent choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .

- Catalysts : Palladium-based catalysts for cross-coupling steps, as seen in analogous benzimidazole syntheses .

- Reaction time : Extended durations (12–24 hrs) for cyclization steps to ensure completeness .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Benzimidazole formation | H2O2, HCl, 70°C | 65 | 92% |

| Pyridine coupling | Pd(PPh3)4, DMF, 80°C | 45 | 85% |

| Acetylation | AcCl, Et3N, RT | 90 | 98% |

Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?

- Methodological Answer :

- NMR spectroscopy : 1H/13C NMR confirms substitution patterns (e.g., methyl and pyridin-3-yl groups) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion) .

- HPLC : Assesses purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

- Methodological Answer :

- Assay standardization : Compare IC50 values under consistent conditions (e.g., cell lines, pH, incubation time) .

- Structural analogs : Test derivatives (e.g., methyl vs. ethyl substitutions) to isolate activity drivers .

- Meta-analysis : Cross-reference with PubChem data for analogous compounds to identify trends .

Q. What strategies optimize the compound’s solubility and stability for in vivo studies?

- Methodological Answer :

- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .

- pH adjustment : Buffered solutions (pH 6–7) prevent degradation of the acetamide group .

- Lyophilization : Stabilize the compound for long-term storage .

Q. How does the presence of the pyridin-3-yl group influence the compound’s binding affinity to biological targets?

- Methodological Answer :

- Molecular docking : Compare binding modes with/without the pyridin-3-yl group using software like AutoDock .

- SAR studies : Replace pyridin-3-yl with other heterocycles (e.g., thiophene) to assess affinity changes .

- Crystallography : Resolve target-ligand complexes (e.g., kinase-inhibitor structures) to identify key interactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported cytotoxicity data between in vitro and in vivo models?

- Methodological Answer :

- Pharmacokinetic profiling : Measure bioavailability and metabolite formation (e.g., via LC-MS) .

- Tissue distribution studies : Use radiolabeled analogs to track compound localization .

- Dose recalibration : Adjust in vivo doses based on plasma protein binding rates .

Structure-Activity Relationship (SAR) Considerations

Q. What functional groups in this compound are critical for its anti-inflammatory activity?

- Methodological Answer :

- Fragment-based screening : Test truncated analogs (e.g., benzimidazole core alone) .

- Electrostatic potential maps : Identify regions of high electron density (e.g., pyridin-3-yl nitrogen) for target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.